molecular formula C21H15N3O6 B15014693 4-[(E)-[(4-Methylphenyl)imino]methyl]phenyl 3,5-dinitrobenzoate

4-[(E)-[(4-Methylphenyl)imino]methyl]phenyl 3,5-dinitrobenzoate

Cat. No.: B15014693
M. Wt: 405.4 g/mol
InChI Key: BUZFTGYLEIMQRK-UHFFFAOYSA-N
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Description

4-[(E)-[(4-Methylphenyl)imino]methyl]phenyl 3,5-dinitrobenzoate is a compound that belongs to the class of Schiff bases Schiff bases are characterized by the presence of a carbon-nitrogen double bond with the nitrogen atom connected to an aryl or alkyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(E)-[(4-Methylphenyl)imino]methyl]phenyl 3,5-dinitrobenzoate typically involves the condensation of 4-methylbenzaldehyde with 4-aminophenyl 3,5-dinitrobenzoate in the presence of an acid catalyst. The reaction is carried out in a solvent such as ethanol under reflux conditions for several hours. The product is then purified by recrystallization from ethanol .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-[(E)-[(4-Methylphenyl)imino]methyl]phenyl 3,5-dinitrobenzoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitro derivatives.

    Reduction: Reduction reactions can convert the nitro groups to amino groups.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines and thiols can be used under basic conditions.

Major Products

    Oxidation: Formation of dinitro derivatives.

    Reduction: Formation of diamino derivatives.

    Substitution: Formation of substituted derivatives with various functional groups.

Mechanism of Action

The mechanism of action of 4-[(E)-[(4-Methylphenyl)imino]methyl]phenyl 3,5-dinitrobenzoate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, altering their activity. For example, it may inhibit bacterial enzymes, leading to antibacterial effects . The nitro groups can also participate in redox reactions, contributing to the compound’s bioactivity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[(E)-[(4-Methylphenyl)imino]methyl]phenyl 3,5-dinitrobenzoate is unique due to its specific structural features, such as the presence of both imine and nitro groups

Properties

Molecular Formula

C21H15N3O6

Molecular Weight

405.4 g/mol

IUPAC Name

[4-[(4-methylphenyl)iminomethyl]phenyl] 3,5-dinitrobenzoate

InChI

InChI=1S/C21H15N3O6/c1-14-2-6-17(7-3-14)22-13-15-4-8-20(9-5-15)30-21(25)16-10-18(23(26)27)12-19(11-16)24(28)29/h2-13H,1H3

InChI Key

BUZFTGYLEIMQRK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)N=CC2=CC=C(C=C2)OC(=O)C3=CC(=CC(=C3)[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

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